6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one
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Overview
Description
6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexa-2,4-dien-1-one core with an aminocyclohexyl group attached via a methylene bridge. Its distinct structure allows it to participate in a variety of chemical reactions, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of cyclohexa-2,4-dien-1-one with 2-aminocyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet demand. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted cyclohexa-2,4-dien-1-one compounds .
Scientific Research Applications
6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-{[(2-Aminophenyl)amino]methylidene}cyclohexa-2,4-dien-1-one
- 6-{[(2-Hydroxyphenyl)amino]methylidene}cyclohexa-2,4-dien-1-one
- 6-{[(2-Methylphenyl)amino]methylidene}cyclohexa-2,4-dien-1-one
Uniqueness
6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its aminocyclohexyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2-aminocyclohexyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1,4-5,8-9,11-12,16H,2-3,6-7,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALGEDKXAVVZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N=CC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40711769 |
Source
|
Record name | 6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40711769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914934-41-1 |
Source
|
Record name | 6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40711769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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